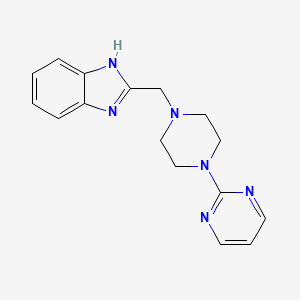

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

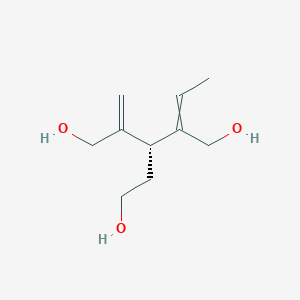

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-Benzoimidazol ist eine komplexe organische Verbindung, die in den Bereichen der pharmazeutischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung verfügt über einen Benzoimidazol-Kern, der mit einem Piperazinring verbunden ist, der wiederum mit einer Pyrimidin-Einheit substituiert ist. Die einzigartige Struktur dieser Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Entwicklung von Medikamenten und andere wissenschaftliche Forschungsanwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-Benzoimidazol umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Benzoimidazol-Kerns. Eine übliche Methode beinhaltet die Kondensation von o-Phenylendiamin mit Ameisensäure oder deren Derivaten zur Bildung des Benzoimidazolrings. Der Piperazinring wird dann durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Benzoimidazol unter basischen Bedingungen mit einem geeigneten Piperazinderivat umgesetzt wird.

Industrielle Produktionsmethoden

In der Industrie kann die Produktion dieser Verbindung die Verwendung von Durchflussreaktoren beinhalten, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten und Ausbeute und Reinheit zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern wie Temperatur und Druck kann die Effizienz des Syntheseprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-Benzoimidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Piperazin- oder Pyrimidin-Einheiten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkylhalogenide, Säurechloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation hydroxylierte Derivate entstehen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-Benzoimidazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde zur Untersuchung zellulärer Prozesse.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, darunter Krebs und neurologische Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-Benzoimidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden, ihre Aktivität modulieren und so ihre biologischen Wirkungen ausüben. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Krankheitswegen beteiligt sind, was zu therapeutischen Vorteilen führt.

Wissenschaftliche Forschungsanwendungen

2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Pyridin-2-yl)pyrimidin-Derivate

- 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-on-Derivate

Einzigartigkeit

Was 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-Benzoimidazol von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination aus Benzoimidazol-, Piperazin- und Pyrimidin-Einheiten. Diese strukturelle Anordnung ermöglicht vielfältige Wechselwirkungen mit biologischen Zielmolekülen, was sein Potenzial als vielseitiges Forschungswerkzeug und therapeutisches Mittel erhöht.

Eigenschaften

CAS-Nummer |

474417-18-0 |

|---|---|

Molekularformel |

C16H18N6 |

Molekulargewicht |

294.35 g/mol |

IUPAC-Name |

2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole |

InChI |

InChI=1S/C16H18N6/c1-2-5-14-13(4-1)19-15(20-14)12-21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-12H2,(H,19,20) |

InChI-Schlüssel |

XJHRQPODSUYKOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=NC=CC=N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)

![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)

![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)

![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)